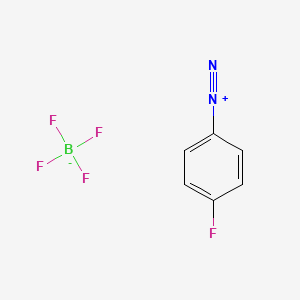

4-Fluorobenzenediazonium Tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

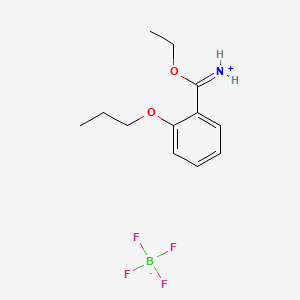

4-Fluorobenzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C6H4BF5N2 . It is a salt of a diazonium cation and tetrafluoroborate . It is considered an important metabolite of Benzene .

Synthesis Analysis

The synthesis of 4-Fluorobenzenediazonium Tetrafluoroborate involves the use of 4-fluoroaniline . The process involves dissolving 4-fluoroaniline in distilled water and adding 48 wt% tetrafluoroboric acid (HBF4) in water. The solution is then cooled to 0 °C and sodium nitrite is added dropwise within 30 minutes .

Molecular Structure Analysis

The molecular weight of 4-Fluorobenzenediazonium Tetrafluoroborate is 209.91 . The molecular structure consists of a benzene ring with a fluorine atom and a diazonium group attached .

Chemical Reactions Analysis

4-Fluorobenzenediazonium Tetrafluoroborate has been used in the electrochemically-initiated radical polymerization of reactive monomers . This process involves the generation of initiating radical species from 4-fluorobenzenediazonium tetrafluoroborate upon electrochemical cathodic reduction .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluorobenzenediazonium Tetrafluoroborate is widely used as a standard reagent in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the development of new synthetic methods and the production of complex molecules.

Dye for Enterochromaffin Cells

This compound is used as a dye for enterochromaffin cells . These cells are a type of neuroendocrine cell that secretes serotonin. The ability to effectively stain these cells can aid in various biological and medical research studies.

Spectrophotometric Determination

It is used for the spectrophotometric determination of common aromatic diisocyanates . These compounds are widely used in the production of polyurethane products. The ability to accurately measure these compounds is important for quality control and safety in the manufacturing process.

Gallic Acid Determination

4-Fluorobenzenediazonium Tetrafluoroborate is used in the determination of gallic acid . Gallic acid is a type of phenolic acid found in a variety of plants and has been studied for its potential health benefits.

Tissue Staining

This compound is also used for tissue staining . This process is essential in biological research and medical diagnostics, as it allows for the visualization of cells and tissues under a microscope.

Trace Phenols Determination

It is used in the determination of trace phenols . Phenols are a type of chemical compound that can be found in a variety of substances, from natural organic matter to industrial waste. The ability to detect and measure these compounds is important for environmental monitoring and pollution control.

Electrochemically-Initiated Polymerization

4-Fluorobenzenediazonium Tetrafluoroborate is used in the electrochemically-initiated polymerization of reactive monomers . This process is used in the production of various types of polymers, which have a wide range of applications in industries such as plastics, coatings, and adhesives.

Proteomics Research

Lastly, this compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can aid in the analysis and identification of proteins in a given sample.

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorobenzenediazonium Tetrafluoroborate is the reactive monomers in the process of electrochemically-initiated radical polymerization . These monomers include 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA) .

Mode of Action

4-Fluorobenzenediazonium Tetrafluoroborate interacts with its targets through an electrochemical process. This interaction results in the initiation of the radical polymerization of the reactive monomers .

Biochemical Pathways

The affected pathway is the radical polymerization of reactive monomers. The downstream effects include the formation of polymers with number-average molar masses (Mn) that can be determined by 19 F NMR spectroscopy in addition to size-exclusion chromatography .

Pharmacokinetics

Its solubility in water and its stability under certain conditions are crucial for its effectiveness in the polymerization process.

Result of Action

The result of the action of 4-Fluorobenzenediazonium Tetrafluoroborate is the successful initiation of the radical polymerization of reactive monomers. This leads to the formation of polymers that can be further modified post-polymerization .

Action Environment

The action of 4-Fluorobenzenediazonium Tetrafluoroborate is influenced by environmental factors such as temperature and the presence of other chemicals in the reaction mixture. For instance, the compound is sensitive to moisture , and its reactivity may be affected by the pH of the solution. The compound is stable under normal conditions but should be stored at 2-8°C to maintain its efficacy and stability.

Propiedades

IUPAC Name |

4-fluorobenzenediazonium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZSAFIGGZOVJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF5N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzenediazonium Tetrafluoroborate | |

Q & A

Q1: How does 4-fluorobenzenediazonium tetrafluoroborate interact with reduced graphene, and what are the downstream effects?

A1: 4-Fluorobenzenediazonium tetrafluoroborate acts as a covalent modifier for reduced graphene sheets. The diazonium group in the molecule readily undergoes reactions with the electron-rich surface of graphenide []. This covalent functionalization disrupts the extended π-conjugation of graphene, leading to changes in its electronic properties. This modification can be observed through techniques like scanning Raman spectroscopy (SRS) and x-ray photoelectron spectroscopy (XPS) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)